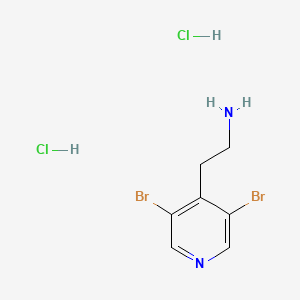![molecular formula C17H16N4O3S2 B2519281 N-(2-(3-メチル-2,2-ジオキシドベンゾ[c][1,2,5]チアジアゾール-1(3H)-イル)エチル)ベンゾ[d]チアゾール-6-カルボキサミド CAS No. 2034401-07-3](/img/structure/B2519281.png)
N-(2-(3-メチル-2,2-ジオキシドベンゾ[c][1,2,5]チアジアゾール-1(3H)-イル)エチル)ベンゾ[d]チアゾール-6-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound featuring a blend of benzothiazole and benzothiadiazole moieties. This compound demonstrates a unique interplay of electronic properties due to its aromatic and heterocyclic structure, positioning it as an intriguing subject for various scientific research fields.
科学的研究の応用
Chemistry
This compound's unique electronic characteristics make it a candidate for development as a semiconductor material in organic electronics.
Biology
Studies have explored its potential as a fluorescent probe for imaging and as an inhibitor in enzymatic reactions due to its interaction with biological macromolecules.
Medicine
Early-stage research indicates its potential use in drug development, particularly in targeting specific pathways in cancer treatment due to its structural complexity and reactivity.
Industry
Its stability and electronic properties position it for applications in the development of dyes, sensors, and organic photovoltaic cells.
作用機序
Target of Action
The compound is part of the benzo[c][1,2,5]thiadiazole (BTZ) motif, which has been extensively researched for use in photovoltaics or as fluorescent sensors .
Mode of Action
The compound, as part of the BTZ motif, is an electron donor–acceptor (D–A) system. By varying the donor groups whilst keeping the BTZ acceptor group the same, it’s possible to systematically modify the photocatalyst’s optoelectronic and photophysical properties .
Biochemical Pathways
The compound’s interaction with its targets can lead to changes in various biochemical pathways. For instance, it can be used in photoredox catalysis, a powerful tool for enabling organic transformations .
Pharmacokinetics
The compound’s optoelectronic and photophysical properties can be systematically modified, which may influence its bioavailability .
Result of Action
The compound’s action can result in changes at the molecular and cellular level. For instance, it can be used as a photocatalyst in a Minisci-type decarboxylative alkylation of electron-deficient heteroarenes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzo[d]thiazole-6-carboxamide often involves multi-step organic synthesis techniques. Typically, it begins with the preparation of intermediates such as benzo[c][1,2,5]thiadiazole and benzo[d]thiazole derivatives.
Step 1: : Nitration of benzoic acid derivatives, followed by reduction to form amines.
Step 2: : Cyclization reactions to form the core heterocyclic structures.
Step 3: : Functionalization of the core structures to introduce the requisite substituents.
Step 4: : Coupling reactions to link the benzothiazole and benzothiadiazole moieties.
Industrial Production Methods
While laboratory synthesis focuses on purity and yield, industrial production may employ optimized catalytic processes and large-scale reactors. Reaction conditions are finely controlled for temperature, pressure, and solvent to maximize output while minimizing impurities and by-products.
化学反応の分析
Types of Reactions It Undergoes
Oxidation: : The compound can undergo oxidative transformations, particularly at the sulfur and nitrogen atoms in the heterocyclic rings.
Reduction: : Selective reductions can alter the electronic properties, affecting its functionality in different applications.
Substitution Reactions: : These reactions can introduce various substituents, modifying its physicochemical properties.
Common Reagents and Conditions Used
Oxidation Reagents: : Hydrogen peroxide, peracids.
Reduction Reagents: : Sodium borohydride, hydrogen with metal catalysts.
Substitution Reagents: : Alkyl halides, sulfonyl chlorides under basic conditions.
Major Products Formed
Reactions with this compound typically yield derivatives with altered electronic properties, enhancing its applicability in fields such as optoelectronics and medicinal chemistry.
類似化合物との比較
2-Amino-6-bromobenzothiazole
4,7-Dibromo-2,1,3-benzothiadiazole
Benzothiazole-2-carbonitrile
Benzothiadiazole-5-carboxylic acid
This compound’s complexity and versatility make it a fascinating subject for continued research and application in various scientific domains.
特性
IUPAC Name |
N-[2-(1-methyl-2,2-dioxo-2λ6,1,3-benzothiadiazol-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-20-14-4-2-3-5-15(14)21(26(20,23)24)9-8-18-17(22)12-6-7-13-16(10-12)25-11-19-13/h2-7,10-11H,8-9H2,1H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHDHPSBVYLLTAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Acetyl-2-(3-(pentyloxy)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2519198.png)

![N-(benzo[d]thiazol-2-yl)-3-(phenylsulfonyl)-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2519203.png)


![2,6-difluoro-N-(3-{imidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide](/img/structure/B2519207.png)
![N-(4-{[1-(cyclopropylmethyl)aziridin-2-yl]methoxy}phenyl)cyclohexanecarboxamide](/img/structure/B2519210.png)
![N-[1-(5-{[4-(tert-butyl)benzyl]sulfanyl}-4-ethyl-4H-1,2,4-triazol-3-yl)-2-phenylethyl]-4-fluorobenzenesulfonamide](/img/structure/B2519211.png)

![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-1-(2-methoxyphenyl)cyclopropane-1-carboxamide](/img/structure/B2519213.png)
![2-methyl-N-[2-(3-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B2519215.png)
![6-ethoxy-3-(4-ethoxybenzenesulfonyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2519216.png)


